

Check Availability & Pricing

# Pharmacological Profile of Dapivirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dapivirine** (DPV), a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), is a leading compound in the field of HIV-1 prevention, particularly for women. Administered topically via a monthly vaginal ring, **Dapivirine** offers a discreet and user-controlled method to reduce the risk of sexually acquired HIV-1. This technical guide provides an in-depth overview of the pharmacological profile of **Dapivirine**, including its mechanism of action, in vitro antiviral activity, pharmacokinetics, clinical efficacy, safety, and resistance profile. Detailed methodologies for key experimental assessments are provided, and critical pathways and workflows are visualized to support further research and development in this area.

## Introduction

**Dapivirine**, chemically known as 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile, is a potent NNRTI specifically developed for HIV-1 prevention.[1] Its primary mode of delivery is a flexible silicone elastomer vaginal ring containing 25 mg of the drug, designed to provide sustained local release over 28 days.[2][3] This local delivery mechanism is intended to maximize drug concentration at the site of potential infection while minimizing systemic exposure and associated side effects.[4] This guide synthesizes the current knowledge on **Dapivirine**'s pharmacology to serve as a comprehensive resource for the scientific community.



## **Mechanism of Action**

**Dapivirine** functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[5] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active and do not compete with natural deoxynucleotide triphosphates.[6]

Instead, **Dapivirine** binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the RT enzyme.[6][7] This binding induces a conformational change in the enzyme, altering the structure of the catalytic site and thereby inhibiting the conversion of viral RNA into DNA.[8][9] This effectively halts the viral replication cycle at an early stage.[5]







Click to download full resolution via product page

Caption: Mechanism of Action of Dapivirine.

# In Vitro Antiviral Activity

**Dapivirine** demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including wild-type and some NNRTI-resistant strains. Its efficacy is typically measured by the



50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 1: In Vitro Anti-HIV-1 Activity of **Dapivirine** 

| HIV-1<br>Strain/Subtype     | Cell Line | IC50 (nM)                | Reference |
|-----------------------------|-----------|--------------------------|-----------|
| HIV-1NL4.3 (CXCR4 tropic)   | TZM-bl    | 0.44 (Geometric<br>Mean) | [10]      |
| HIV-1NLAD8 (CCR5 tropic)    | TZM-bl    | -                        | [11]      |
| Wild-Type (Subtype<br>C)    | TZM-bl    | 0.44 (Geometric<br>Mean) | [10]      |
| Mutant Virus (K101E, E138A) | TZM-bl    | 2.24 (approx.)           | [10]      |
| Mutant Virus (E138A)        | TZM-bl    | 1.32 (approx.)           | [10]      |

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

## **Pharmacokinetics**

The pharmacokinetic profile of **Dapivirine** is characterized by high local concentrations in the female genital tract and low systemic absorption, a desirable feature for a topical microbicide.

## Absorption, Distribution, Metabolism, and Excretion

Absorption and Distribution: Following insertion of the 25 mg vaginal ring, Dapivirine is released in a sustained manner.[2] Measurable concentrations are detected in vaginal fluid and plasma within 1-4 hours.[2] Dapivirine distributes into vaginal fluid, surrounding tissues (cervical and vaginal), and to a much lesser extent, into systemic circulation.[2][12] Concentrations in cervicovaginal fluid (CVF) and cervical tissue are several orders of magnitude higher than in plasma.[12] For instance, tissue Dapivirine concentrations have been observed to be 1,000 to 4-log10 greater than plasma concentrations.[12]



- Metabolism: Dapivirine is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4.[1]
- Excretion: Due to its low systemic absorption and metabolism, renal clearance is negligible. [2]

Table 2: Pharmacokinetic Parameters of the 25 mg Dapivirine Vaginal Ring (Steady State)

| Matrix          | Parameter               | Value                       | Study<br>Population     | Reference |
|-----------------|-------------------------|-----------------------------|-------------------------|-----------|
| Plasma          | Median<br>Concentration | 262.0 pg/mL (at<br>week 12) | Postmenopausal<br>Women | [13]      |
| Plasma          | Geometric Mean          | 273.5 pg/mL (at<br>week 4)  | Postmenopausal<br>Women | [13]      |
| Vaginal Fluid   | Median<br>Concentration | 40.6 ng/mg (at<br>week 12)  | Postmenopausal<br>Women | [13]      |
| Cervical Tissue | Mean<br>Concentration   | 2.49 ng/mg                  | Postmenopausal<br>Women | [13]      |
| Plasma          | Cmax                    | 499 pg/mL                   | Healthy Women           | [11]      |

# **Clinical Efficacy**

The efficacy of the **Dapivirine** vaginal ring has been evaluated in several large-scale Phase III clinical trials.

Table 3: Summary of Efficacy Results from Key Phase III Clinical Trials



| Trial Name<br>(Identifier)                | Population                                              | Efficacy<br>(Overall HIV-1<br>Risk<br>Reduction) | Key Findings                                                                                              | Reference   |
|-------------------------------------------|---------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-------------|
| ASPIRE (MTN-<br>020)                      | 2,629 women in<br>Africa (18-45<br>years)               | 27% (95% CI: 1-<br>46%)                          | Efficacy was higher in women >21 years old (56% risk reduction), correlated with better adherence.        | [2][12][14] |
| The Ring Study<br>(IPM 027)               | 1,959 women in<br>Africa (18-45<br>years)               | 31% (95% CI:<br>0.9-51.5%)                       | Confirmed the modest efficacy and safety of the ring.                                                     | [3][15][16] |
| HOPE & DREAM<br>(Open-Label<br>Extension) | Former<br>participants of<br>ASPIRE & The<br>Ring Study | >50% (based on modeling data)                    | Increased ring use and adherence observed in an open-label setting, suggesting higher potential efficacy. | [17]        |

## **Safety and Tolerability**

Across numerous clinical trials, the **Dapivirine** vaginal ring has demonstrated a favorable safety profile and is generally well-tolerated.

Table 4: Summary of Safety and Tolerability Data



| Trial Name<br>(Identifier)             | Adverse Events<br>(AEs)                                                                                         | Key Findings                                                                              | Reference |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| MTN-023/IPM-030<br>(Adolescents)       | No significant difference in Grade 2 or higher AEs between Dapivirine and placebo arms.                         | Well-tolerated in adolescents aged 15-17. High acceptability and adherence were observed. | [18][19]  |
| MTN-020 (ASPIRE)                       | No statistically significant differences in the frequency of primary safety endpoints between study arms.       | No safety concerns were identified.                                                       | [2]       |
| The Ring Study (IPM 027)               | Serious adverse events were infrequent and occurred at similar rates in both the Dapivirine and placebo groups. | The ring was not associated with any safety concerns.                                     | [16]      |
| MTN-036/IPM-047<br>(Extended Duration) | No differences in  Grade ≥2  genitourinary AEs or  Grade ≥3 AEs  between extended  duration and monthly  rings. | Extended duration rings (100mg and 200mg for 3 months) were well-tolerated.               | [19][20]  |

## **Resistance Profile**

A key consideration for any antiretroviral-based prevention strategy is the potential for the development of drug resistance in individuals who acquire HIV while using the product.

• In Vitro Selection: In laboratory settings, suboptimal concentrations of **Dapivirine** can select for common NNRTI resistance mutations, including V90I, L100I, K103N, V106I, E138K,



Y181C, and Y188L.[21][22][23]

- Clinical Trial Findings: In the ASPIRE and The Ring Study, the frequency of NNRTI resistance mutations among women who seroconverted did not differ significantly between the **Dapivirine** and placebo arms.[16][21] This suggests that the resistance observed was likely due to transmitted drug-resistant virus rather than selection by the ring.[21]
- Cross-Resistance: Some mutations, such as K103N and V179I, can reduce susceptibility to Dapivirine.[10][17] Studies have shown that a significant proportion of individuals failing first-line NNRTI-based therapy may have HIV-1 with cross-resistance to Dapivirine.[23] However, the high local concentrations of Dapivirine delivered by the ring may be sufficient to overcome some levels of resistance.[23]

Table 5: Dapivirine Resistance-Associated Mutations and Fold Change (FC) in Susceptibility

| Mutation(s)   | Fold Change (FC) in Dapivirine IC50 | Context                                                              | Reference |
|---------------|-------------------------------------|----------------------------------------------------------------------|-----------|
| E138A         | 3.0 - 4.2                           | Found in placebo arm participants                                    | [21]      |
| K103N + V179I | 9.0                                 | Found in a participant who did not use the ring (likely transmitted) | [10][17]  |
| K101E, E138A  | 5.1                                 | Found in a<br>seroconverter from<br>The Ring Study                   | [10]      |
| L100I, K103N  | >500                                | Associated with high-<br>level cross-resistance                      | [23]      |

# Experimental Protocols Quantification of Dapivirine in Biological Matrices

A common methodology for quantifying **Dapivirine** in plasma, CVF, and tissue is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-



MS/MS).

- Sample Preparation (Plasma): Plasma samples are typically processed using protein precipitation. An internal standard (e.g., deuterated **Dapivirine**, d4-DPV) is added, followed by a solvent like acetonitrile to precipitate proteins. The supernatant is then separated, dried, and reconstituted in a mobile phase for injection into the UHPLC system.[24]
- Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[24]
- Detection: Detection is performed using a mass spectrometer in positive selective reaction monitoring (SRM) mode, monitoring for specific precursor-to-product ion transitions for Dapivirine and its internal standard.[20]
- Quantification: A standard curve is generated using known concentrations of **Dapivirine** in the same matrix to quantify the drug in unknown samples. The analytical measuring range is typically from the low pg/mL to ng/mL range.[20][24]



Click to download full resolution via product page

**Caption:** Workflow for **Dapivirine** Quantification.

## **HIV-1 Drug Resistance Testing**

Genotypic resistance testing is performed on plasma samples from individuals who seroconvert to identify mutations in the HIV-1 reverse transcriptase gene.

Methodology: Both Sanger sequencing and Next-Generation Sequencing (NGS) are utilized.
 Sanger sequencing is the traditional method but has a detection threshold of around 20% for



minority variants.[3][12][21] NGS offers higher sensitivity, capable of detecting mutations present at  $\geq$ 1% frequency.[3][21]

#### Procedure:

- RNA Extraction: Viral RNA is extracted from plasma samples.
- RT-PCR: The reverse transcriptase region of the pol gene is amplified using reverse transcription polymerase chain reaction (RT-PCR).
- Sequencing: The amplified DNA is then sequenced using either Sanger or NGS platforms.
- Analysis: The resulting sequences are compared to a wild-type reference sequence (e.g., HXB2) to identify resistance-associated mutations. Algorithms like the Stanford University HIV Drug Resistance Database are used for interpretation.

# Pharmacodynamic Assessment (Ex Vivo HIV Challenge Assay)

This assay assesses the ability of **Dapivirine** present in tissue to inhibit HIV-1 infection.

#### Procedure:

- Biopsy Collection: Cervical or vaginal tissue biopsies are collected from participants.
- Tissue Culture: The tissue is cut into smaller pieces and cultured in a medium.
- HIV-1 Challenge: The tissue explants are exposed to a known amount of a laboratory strain of HIV-1.
- Incubation: The culture is maintained for several days.
- p24 Antigen Measurement: The supernatant is collected at various time points and the level of HIV-1 p24 antigen (a viral protein) is measured by ELISA.
- Analysis: A reduction in p24 levels in tissue from women using the **Dapivirine** ring compared to placebo indicates anti-HIV activity. The level of inhibition can be correlated with the measured tissue drug concentration.[25][26]





Click to download full resolution via product page

Caption: Ex Vivo HIV Challenge Assay Workflow.

## **Safety Assessment in Clinical Trials**

 Adverse Event (AE) Monitoring: All AEs are recorded throughout the trial. AEs are graded for severity according to standardized tables, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.[27]



- Clinical and Laboratory Evaluations: Regular pelvic examinations, clinical assessments, and laboratory tests (e.g., hematology, clinical chemistry) are conducted to monitor participant safety.
- Causality Assessment: Investigators assess the relationship of each AE to the study product (**Dapivirine** ring or placebo).

### Conclusion

**Dapivirine**, delivered via a monthly vaginal ring, represents a significant advancement in HIV prevention for women. Its pharmacological profile is well-suited for this purpose, with potent in vitro antiviral activity, a favorable pharmacokinetic profile that maximizes local drug exposure while minimizing systemic uptake, and a well-documented safety and efficacy record from large-scale clinical trials. While the development of resistance remains a consideration, clinical data to date are reassuring. The detailed experimental methodologies outlined in this guide provide a foundation for ongoing and future research aimed at optimizing **Dapivirine**-based prevention strategies and developing the next generation of long-acting HIV prevention tools.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. corevih-bretagne.fr [corevih-bretagne.fr]
- 2. avac.org [avac.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepwatch.org [prepwatch.org]

### Foundational & Exploratory





- 8. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Viruses in Phase 3 and Phase 3b Trials (the Ring Study and the Dapivirine Ring Extended Access and Monitoring Trial) of the Dapivirine Vaginal Ring for Human Immunodeficiency Virus Type 1 Infection Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 12. avac.org [avac.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Self-reported removal and expulsion of the dapivirine vaginal ring: qualitative reports from female ring users and their male partners in the Ring Study (IPM 027) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prepwatch.org [prepwatch.org]
- 17. Phase IIa Safety Study of a Vaginal Ring Containing Dapivirine in Adolescent Young Women PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increased Dapivirine Tissue Accumulation through Vaginal Film Codelivery of Dapivirine and Tenofovir PMC [pmc.ncbi.nlm.nih.gov]
- 20. Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro resistance profile of the candidate HIV-1 microbicide drug dapivirine PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acceptability and use of a dapivirine vaginal ring in a phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 23. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma PMC [pmc.ncbi.nlm.nih.gov]
- 24. natap.org [natap.org]
- 25. researchgate.net [researchgate.net]



- 26. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration dapivirine and levonorgestrel vaginal rings | PLOS One [journals.plos.org]
- 27. hilarispublisher.com [hilarispublisher.com]
- To cite this document: BenchChem. [Pharmacological Profile of Dapivirine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#pharmacological-profile-of-dapivirine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com